6-Chloro-3,4-dihydronaphthalene-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile typically involves the chlorination of 3,4-dihydronaphthalene-2-carbonitrile. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
6-Chloro-3,4-dihydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products. Its reactivity and selectivity are attributed to the presence of the chloro and nitrile groups, which influence its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile
- 6-Methoxy-3,4-dihydronaphthalene-2-carbonitrile
- 6-Chloro-2-tetralone
Uniqueness
6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is unique due to its specific reactivity and selectivity, which make it a valuable building block in chemical syntheses. Its chloro and nitrile groups provide distinct chemical properties compared to similar compounds, allowing for diverse applications in research and industry .
Properties
CAS No. |
2089648-84-8 |
---|---|
Molecular Formula |
C11H8ClN |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
6-chloro-3,4-dihydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H8ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2 |
InChI Key |
JRLUFJYDQLYCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C=C1C#N |
Origin of Product |
United States |
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